molecular formula C11H14N2O4 B1291828 5-((tert-Butoxycarbonyl)amino)nicotinic acid CAS No. 337904-92-4

5-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1291828
CAS No.: 337904-92-4
M. Wt: 238.24 g/mol
InChI Key: KOKMNLWZMSIVQZ-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C11H14N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic acid typically involves the protection of the amino group on nicotinic acid. One common method is to react nicotinic acid with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with carboxylic acids or esters to form amide bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Coupling Reactions: Carbodiimides like EDCI or DCC, often in the presence of a coupling agent like HOBt.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of nicotinic acid.

    Deprotection Reactions: Nicotinic acid derivatives with a free amino group.

    Coupling Reactions: Amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)nicotinic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. In medicinal chemistry, it is used to create derivatives that can act as enzyme inhibitors or receptor agonists/antagonists. Additionally, it is employed in the development of new materials and catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)nicotinic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

  • 5-((tert-Butoxycarbonyl)amino)valeric acid
  • 5-((tert-Butoxycarbonyl)amino)pentanoic acid

Comparison: 5-((tert-Butoxycarbonyl)amino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts specific chemical properties and reactivity. Compared to similar compounds like 5-((tert-Butoxycarbonyl)amino)valeric acid and 5-((tert-Butoxycarbonyl)amino)pentanoic acid, it has a different aromatic structure that can influence its behavior in chemical reactions and biological systems. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMNLWZMSIVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624070
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337904-92-4
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Boc-amino)nicotinic acid
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